N-Boc-N-bis(PEG2-acid)
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Overview
Description
N-Boc-N-bis(PEG2-acid): is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates selective protein degradation by leveraging the ubiquitin-proteasome system within cells . It contains a tert-butoxycarbonyl (Boc) protected amino group and two terminal carboxylic acid groups linked through a linear polyethylene glycol chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-bis(PEG2-acid) typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15 in ethanol . The protected amine can then be reacted with polyethylene glycol derivatives to introduce the PEG chains and carboxylic acid groups .
Industrial Production Methods: Industrial production of N-Boc-N-bis(PEG2-acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-Boc-N-bis(PEG2-acid) undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid groups can react with primary amino groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form stable amide bonds.
Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions:
EDC or DCC: Used for amide coupling reactions.
Acidic Conditions: Used for deprotection of the Boc group.
Major Products Formed:
Amide Bonds: Formed through substitution reactions with primary amino groups.
Free Amines: Formed through deprotection of the Boc group.
Scientific Research Applications
N-Boc-N-bis(PEG2-acid) is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
PROTAC Synthesis: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells.
Bio-conjugation: Utilized in bio-conjugation techniques to link biomolecules such as proteins and peptides.
Drug Delivery: Employed in the development of drug delivery systems due to its biocompatibility and ability to form stable conjugates.
Mechanism of Action
N-Boc-N-bis(PEG2-acid) exerts its effects by acting as a linker in PROTAC molecules. PROTACs consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The linker facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
N-Boc-N-bis(PEG3-acid): Similar structure but with an additional polyethylene glycol unit.
N-Boc-N-bis(PEG4-acid): Contains two additional polyethylene glycol units compared to N-Boc-N-bis(PEG2-acid).
Uniqueness: N-Boc-N-bis(PEG2-acid) is unique due to its optimal length of the polyethylene glycol chain, which provides a balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the efficient formation of the ternary complex and subsequent protein degradation .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO10/c1-19(2,3)30-18(25)20(6-10-28-14-12-26-8-4-16(21)22)7-11-29-15-13-27-9-5-17(23)24/h4-15H2,1-3H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKFXKJMBCVDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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